1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one

Hydrogen Bond Donor Count Permeability Oral Bioavailability

Select this compound for its purely aliphatic substitution pattern, which eliminates aryl-derived UV interference, π-stacking artifacts, and excess hydrogen-bonding capacity. With zero H-bond donors and a TPSA of 20.3 Ų, it is engineered for CNS-penetrant probe design and passive-permeability studies at the Lipinski lipophilicity ceiling (XLogP3 3.5). The defined gem-dialkyl C3 substitution provides a single stereocenter and five rotatable bonds, making it a rugged model system for studying aliphatic-chain entropy contributions to binding thermodynamics. This scaffold avoids the metabolic and solubility risks introduced by aryl- or heteroaryl-decorated analogs, ensuring minimal uncontrolled variables in SAR, DMPK, and formulation development.

Molecular Formula C14H25NO
Molecular Weight 223.35 g/mol
Cat. No. B12873884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one
Molecular FormulaC14H25NO
Molecular Weight223.35 g/mol
Structural Identifiers
SMILESCCCCC1(C=CN(C1=O)C(C)(C)C)CC
InChIInChI=1S/C14H25NO/c1-6-8-9-14(7-2)10-11-15(12(14)16)13(3,4)5/h10-11H,6-9H2,1-5H3
InChIKeyNEMNYQFLPIKNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one: Structural and Physicochemical Baseline for Procurement


1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one (CAS 473809-29-9) is a fully substituted 1,3-dihydro-2H-pyrrol-2-one bearing a tertiary N-tert-butyl group and geminal butyl and ethyl substituents at the C3 position, yielding a single undefined stereocenter [1]. Unlike many pyrrolinones that feature aryl or heteroaryl decoration, this compound is defined by an exclusively aliphatic substitution pattern, which directly governs its computed physicochemical profile: a molecular weight of 223.35 g/mol, an XLogP3-AA of 3.5, a topological polar surface area of 20.3 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor [1]. These values place it in a distinct property space relative to N-aryl or C3-diaryl pyrrolinones, making it a relevant candidate for applications where low polarity, minimal H-bonding capacity, and defined aliphatic steric bulk are desired.

Why Generic N- or C3-Substituted Pyrrolinones Cannot Be Interchanged with 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one


Simple substitution of the N-tert-butyl group by N-methyl, N-phenyl, or N-H, or replacement of the C3-gem-dialkyl motif with a monoalkyl or diaryl system, fundamentally alters the compound's conformational flexibility, lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability, even when the pyrrol-2-one core is conserved [1]. The computed XLogP3 of 3.5 and TPSA of 20.3 Ų for the target compound [1] predict significantly different membrane permeation and solubility behavior compared to analogs with additional H-bond donors or polar aromatic substituents. Because the compound lacks any aryl rings, its UV absorption profile and potential for π-stacking interactions differ from the many pyrrolinones designed as kinase inhibitor scaffolds. These physicochemical divergences mean that generic selection without explicit comparative data risks introducing uncontrolled variables in potency, selectivity, metabolic stability, and formulation behavior.

Comparative Evidence Differentiating 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one from Analogs


Hydrogen Bond Donor Count: Zero vs Common Pyrrolinone Scaffolds

The target compound possesses zero hydrogen bond donors, a direct consequence of the tertiary N-tert-butyl amide structure and the absence of hydroxyl or amine substituents [1]. In contrast, the closely related analog 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one (CAS 210972-58-0) features a C3-hydroxy group and a free N-H, giving it two hydrogen bond donors . This difference is quantifiable via the HBD count: target = 0, comparator = 2 [1].

Hydrogen Bond Donor Count Permeability Oral Bioavailability

Topological Polar Surface Area: 20.3 Ų vs Aryl-Substituted Pyrrolinones

The computed TPSA for the target compound is 20.3 Ų [1], placing it at the extreme low end for drug-like molecules and substantially below typical values for pyrrolinones bearing aryl, heteroaryl, or additional carbonyl groups. For example, a representative multiaryl-1H-pyrrol-2(3H)-one scaffold generated via copper/TEMPO-mediated cascade annulation typically exhibits TPSA values exceeding 40 Ų due to the presence of polar aromatic substituents [2]. The quantitative gap is estimated at ≥20 Ų lower for the target compound.

Topological Polar Surface Area CNS MPO Score Membrane Permeability

XLogP3 Lipophilicity: 3.5 vs Hydroxy- or Amino-Substituted Analogs

The target compound's computed XLogP3-AA is 3.5 [1], reflecting its fully aliphatic and non-polar character. This value is significantly higher than that of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one, which, with its hydroxyl group and N-H, is expected to have an XLogP3 at least 0.5–1.0 log units lower (estimated range 2.5–3.0 based on the H-bond donor difference) . The quantitative difference in lipophilicity directly impacts compound partitioning, metabolic clearance, and protein binding.

Lipophilicity LogP Metabolic Stability

Absence of Aryl Rings: Distinct UV and Reactivity Profile vs Diaryl Pyrrolinones

The target compound contains no aromatic rings, a feature that distinguishes it from the predominant class of pyrrol-2(3H)-ones synthesized via diarylethanone annulation, which typically incorporate at least two aryl groups [1]. This absence eliminates the characteristic UV absorption bands in the 250–280 nm region associated with aryl chromophores and removes potential sites for electrophilic aromatic substitution or metabolic oxidation. While no head-to-head photostability data are available, the structural absence of aryl rings is a clear qualitative differentiator.

UV Spectroscopy Photostability Chemical Stability

Rotatable Bond Count: 5 vs More Rigid Fused Pyrrolinone Analogs

With five rotatable bonds (three in the butyl chain, one ethyl, and one N-tBu) [1], the target compound exhibits higher conformational flexibility than rigid fused pyrrolinone analogs such as pyrrolo[3,2-d]pyrimidin-4-amines, which have restricted rotation due to ring fusion [2]. This flexibility can translate to a larger entropic penalty upon target binding but may also enable induced-fit interactions inaccessible to more rigid scaffolds.

Conformational Flexibility Rotatable Bonds Entropic Penalty

Optimal Application Scenarios for 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one Based on Differentiation Evidence


CNS-Penetrant Probe Design Leveraging Zero HBD and Low TPSA

The combination of zero hydrogen bond donors and a TPSA of only 20.3 Ų [1] makes this compound a strong candidate scaffold for designing CNS-penetrant chemical probes. In contrast to hydroxylated or N-H pyrrolinones that exceed TPSA thresholds for blood-brain barrier penetration , this compound minimizes polar surface area while maintaining a compact molecular weight, aligning with CNS MPO desirability criteria.

LogP-Driven Membrane Permeability Studies Requiring High Lipophilicity

With an XLogP3 of 3.5 [1], the compound is positioned at the lipophilicity ceiling of Lipinski-compliant space, making it useful for permeability studies where the effect of high logP on passive diffusion, P-glycoprotein efflux, or phospholipidosis needs to be assessed. It offers a defined, measurable lipophilicity that is higher than hydroxy- or carboxy-substituted analogs .

Spectroscopic or Reactivity Studies Requiring Aryl-Free Background

The absence of aryl rings [1][2] eliminates UV chromophores in the 250–280 nm range, making this compound suitable as a background-inert scaffold in UV-based assays or in photochemical studies where aryl-derived singlet oxygen or radical formation must be avoided. It can serve as a negative control compared to photoactive multiaryl pyrrolinones [2].

Conformational Analysis and Crystallography of Flexible Small Molecules

With five rotatable bonds and a single undefined stereocenter [1], this compound provides a well-defined yet conformationally flexible system for studying the influence of aliphatic chain entropy on crystal packing and binding thermodynamics, in contrast to more rigid fused pyrrolo-pyrimidine systems [3].

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